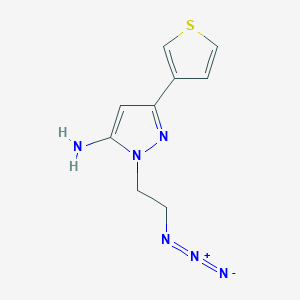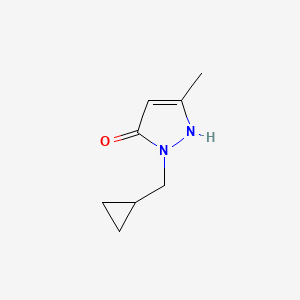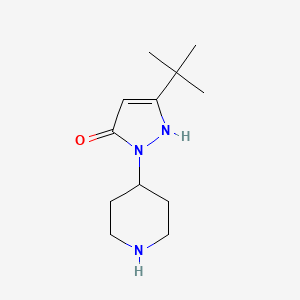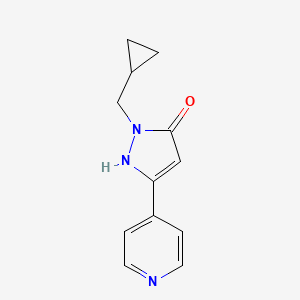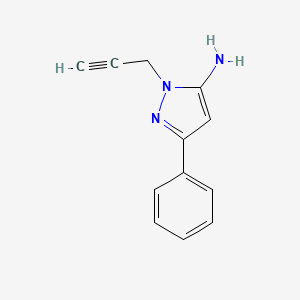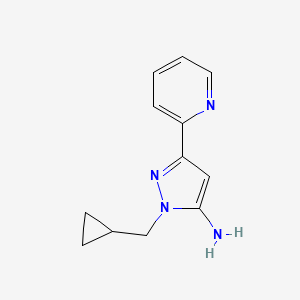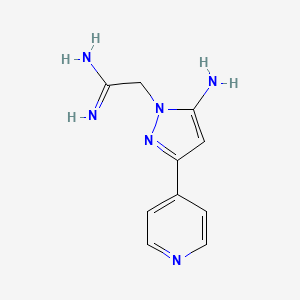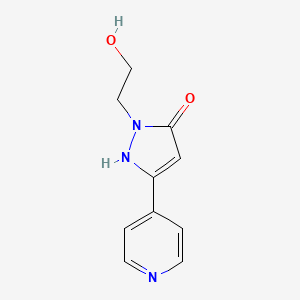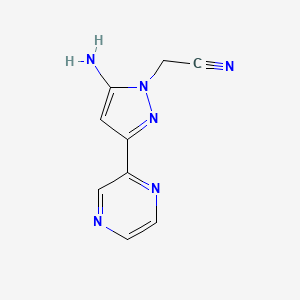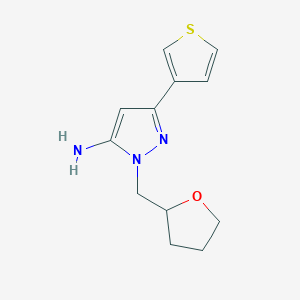
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole
Übersicht
Beschreibung
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole, also known as 3-CM-2-PY-THI, is a synthetic organic compound with a unique structure and a wide range of biological applications. It is a derivative of indazole, an aromatic five-membered heterocyclic compound with a nitrogen atom at the center and a chlorine atom at the 3-position. 3-CM-2-PY-THI has been studied for its potential use in medicinal chemistry and biochemistry, due to its ability to interact with a variety of proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Efficient Microwave-Assisted Synthesis : Tetrahydroindazoles, including 3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole, have been synthesized using microwave irradiation. This method offers improved yields and shorter reaction times, making it a green and efficient approach for producing these compounds. The synthesized indazoles have been characterized using spectroscopy and X-ray analysis (Polo et al., 2016).
Agricultural Applications
- Herbicide Development : Indazole derivatives have been explored as potential paddy field herbicides. Certain indazole compounds demonstrated effective weed control in rice fields with low environmental toxicity (Hwang et al., 2005).
Structural Studies
- Crystallographic Analysis : The structures of various NH-indazoles, including tetrahydroindazole derivatives, have been determined through X-ray crystallography. This research aids in understanding the molecular configuration and potential interactions of these compounds (Teichert et al., 2007).
Chemical Reactions and Ligands
- Asymmetric Alkylations : Tetrahydroindazoles have been utilized in the synthesis of optically active pyrazole ligands, which are subsequently used in asymmetric allylic alkylations. This highlights their role in producing enantiomerically enriched compounds (Bovens et al., 1993).
Biological Interactions and Toxicology
- Mutagenicity Studies : Compounds containing the indazole motif have been studied for their mutagenicity and metabolism-dependent reactions. These studies provide insights into the biochemical interactions and potential risks associated with indazole derivatives (Chen et al., 2006).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13-14/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZNHUWMMGBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CCCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



